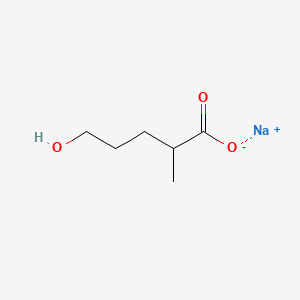

Sodium5-hydroxy-2-methylpentanoate

Description

Sodium 5-hydroxy-2-methylpentanoate is a sodium salt derived from 5-hydroxy-2-methylpentanoic acid. The compound’s molecular formula can be inferred as C₆H₁₁O₃Na, though its exact molar mass and synthesis protocols remain unspecified in available sources. Potential applications may include pharmaceutical intermediates or surfactants, given the functional groups common to similar sodium carboxylates.

Properties

Molecular Formula |

C6H11NaO3 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

sodium;5-hydroxy-2-methylpentanoate |

InChI |

InChI=1S/C6H12O3.Na/c1-5(6(8)9)3-2-4-7;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

GQDOHEVWHDLZTQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(CCCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Several synthetic routes can be employed, including:

Example Method: Hydroxylation of 2-methylpentanoic acid

- Starting from 2-methylpentanoic acid, selective hydroxylation at the 5-position can be achieved using enzymatic methods or chemical oxidants under controlled conditions.

- Enzymatic hydroxylation (e.g., using cytochrome P450 enzymes) provides regio- and stereoselectivity.

- Chemical hydroxylation may use reagents such as osmium tetroxide or other oxidants with directing groups.

Conversion to Sodium Salt: Preparation of Sodium 5-hydroxy-2-methylpentanoate

Neutralization Reaction

- The free acid is neutralized with a stoichiometric amount of sodium hydroxide (NaOH) in aqueous solution.

- Typical conditions:

- Dissolve 5-hydroxy-2-methylpentanoic acid in water.

- Add NaOH solution slowly under stirring at room temperature or mild heating.

- Monitor pH to reach neutral or slightly basic (pH ~7-8).

- The sodium salt precipitates or remains in solution depending on solubility.

Isolation and Purification

- The aqueous solution can be evaporated under reduced pressure to isolate the sodium salt as a solid.

- Alternatively, crystallization from suitable solvents (e.g., ethanol-water mixtures) can be employed.

- Drying under vacuum ensures removal of residual moisture.

Detailed Preparation Methods from Analogous Compounds

While direct data for sodium 5-hydroxy-2-methylpentanoate is limited, analogous preparation methods for sodium salts of hydroxy-substituted carboxylic acids, such as sodium 5-hydroxy-2-nitrobenzoate derivatives, provide useful insights.

These methods demonstrate typical conditions for preparing hydroxy-substituted carboxylic acids and their sodium salts, which can be adapted to sodium 5-hydroxy-2-methylpentanoate.

Analytical Considerations and Characterization

- NMR Spectroscopy: To confirm hydroxyl and carboxylate groups.

- Mass Spectrometry: To verify molecular weight and purity.

- HPLC or LC-MS: To assess purity and reaction completion.

- Melting Point: For solid sodium salt, to confirm identity.

Summary Table: Preparation Methods for Sodium Hydroxy-Substituted Carboxylates

| Preparation Step | Typical Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Hydroxylation of alkyl acid | Enzymes or chemical oxidants | Mild temp, controlled pH | Variable | Regioselective hydroxylation |

| Neutralization to sodium salt | NaOH aqueous solution | Room temp or mild heat | >90% | Simple acid-base reaction |

| Esterification (optional) | Methanol + acid catalyst | Reflux 12 h | 50-90% | For intermediate purification |

| Alkylation (protection) | Alkyl halide + base (K2CO3) | DMF, room temp | 85-98% | Protects hydroxy groups |

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxy-2-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: 5-keto-2-methylpentanoate or 5-carboxy-2-methylpentanoate.

Reduction: 5-hydroxy-2-methylpentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 5-hydroxy-3-methylpentanoate, also known as sodium 2-hydroxy-3-methylvalerate, is a compound derived from the metabolism of the amino acid L-isoleucine. It finds use in scientific research as a building block for synthesizing complex molecules, in studies of metabolic pathways and enzyme reactions, and in the production of specialty chemicals and various industrial processes.

Scientific Research Applications

- Chemistry Sodium 5-hydroxy-3-methylpentanoate serves as a building block in the synthesis of complex molecules.

- Biology The compound can be employed in biological studies that involve metabolic pathways and enzyme reactions.

- Industry Sodium 5-hydroxy-3-methylpentanoate is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Chemical Reactions

- Oxidation Oxidation of sodium 5-hydroxy-3-methylpentanoate yields 5-oxo-3-methylpentanoic acid or 3-methylglutaric acid.

- Reduction Reduction of sodium 5-hydroxy-3-methylpentanoate yields 5-hydroxy-3-methylpentanol.

- Substitution Depending on the reagent used, various substituted derivatives can be produced.

Synthesis of Optically Active 2-Methylproline

Sodium 5-hydroxy-3-methylpentanoate can be used in the preparation of optically active 2-methylproline, which involves several steps :

- Reacting 5-hydroxy-2-pentanone with a cyaniding reagent and hydrolyzing to produce 2-amino-5-hydroxy-2-methylvaleric acid .

- Salifying 2-amino-5-hydroxy-2-methylvaleric acid with a resolving agent and adjusting the pH to separate optically active 2-amino-5-hydroxy-2-methylvaleric acid .

- Protecting the amino group, removing the protective group, and chlorinating to obtain a compound that is then cyclized to yield optically active 2-methylproline .

Mechanism of Action

The mechanism of action of sodium 5-hydroxy-2-methylpentanoate involves its interaction with specific molecular targets and pathways. As a metabolic intermediate, it can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of sodium 5-hydroxy-2-methylpentanoate and related compounds:

*Inferred formula; explicit data unavailable.

Key Observations:

- Sodium 5-hydroxy-2-methylpentanoate shares a linear aliphatic chain with hydroxyl and carboxylate groups, distinguishing it from aromatic analogs like sodium 5-amino-2-hydroxybenzoate.

- The carbamate-functionalized pentanoic acid (C₁₀H₁₉NO₅) exhibits higher molar mass and complexity due to the tert-butoxycarbonyl (Boc) protecting group .

Notes:

- Sodium carboxylates generally exhibit low acute toxicity but may cause irritation upon prolonged exposure.

- Compounds with carbamate or thiazol groups (e.g., C₁₀H₁₉NO₅, C₁₆H₁₇N₃O₃S) require stricter handling due to reactive functional groups .

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling Sodium 5-hydroxy-2-methylpentanoate in laboratory settings?

- Methodological Answer : Implement mechanical exhaust systems (e.g., fume hoods) to minimize inhalation risks. Use NIOSH/MSHA-certified respirators for dust control and wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant safety goggles. Ensure access to emergency safety showers and eyewash stations. Contaminated clothing must be laundered before reuse .

Q. How can researchers optimize synthesis conditions for Sodium 5-hydroxy-2-methylpentanoate to achieve high purity?

- Methodological Answer : Control reaction parameters such as temperature (25–30°C) and pH (7.0–7.5) during intermediate formation. Purify intermediates via column chromatography or recrystallization. Monitor reaction progress using HPLC or TLC to ensure minimal byproduct formation. For structurally similar amino acid derivatives, Boc (tert-butoxycarbonyl) protection strategies are recommended to preserve functional groups .

Q. What analytical techniques are suitable for characterizing Sodium 5-hydroxy-2-methylpentanoate’s structural integrity?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the hydroxy and methyl substituents. FT-IR can validate carboxylate and hydroxyl functional groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (CHNO, theoretical 233.26 g/mol) .

Advanced Research Questions

Q. How can contradictions in reported toxicological data for Sodium 5-hydroxy-2-methylpentanoate be resolved?

- Methodological Answer : Conduct tiered toxicological assessments:

- In vitro : Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK293).

- In vivo : Perform acute toxicity studies in rodent models (OECD Guideline 423) at incremental dosages (10–1000 mg/kg).

- Comparative analysis : Cross-reference results with structurally analogous compounds (e.g., 2-hydroxypentanoate derivatives) to identify trends .

Q. What strategies are effective for isolating enantiomers of Sodium 5-hydroxy-2-methylpentanoate in chiral drug synthesis?

- Methodological Answer : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC for enantiomeric separation. Alternatively, use enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer. Validate enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict Sodium 5-hydroxy-2-methylpentanoate’s reactivity with strong oxidizers?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around reactive sites (e.g., hydroxyl group). Simulate reaction pathways with oxidizing agents (e.g., HO) using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies under controlled inert atmospheres .

Q. What methodologies assess the ecological impact of Sodium 5-hydroxy-2-methylpentanoate despite limited ecotoxicity data?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to estimate aquatic toxicity. Conduct biodegradability tests (OECD 301F) and bioaccumulation studies (logP calculations). Compare results with structurally related compounds (e.g., methyl 2-hydroxy-4-methylpentanoate) to infer environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.